Cas no 1361645-51-3 (3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine)

3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine
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- インチ: 1S/C11H5Cl3FNO/c12-6-1-2-7(13)10(14)9(6)5-3-16-4-8(15)11(5)17/h1-4H,(H,16,17)
- InChIKey: SSZOKPDVKZCTOF-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1=CNC=C(C1=O)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 396
- トポロジー分子極性表面積: 29.1
- XLogP3: 4
3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024002383-1g |
3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine |
1361645-51-3 | 97% | 1g |
$1,646.40 | 2022-04-03 | |
Alichem | A024002383-250mg |
3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine |
1361645-51-3 | 97% | 250mg |
$673.20 | 2022-04-03 | |
Alichem | A024002383-500mg |
3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine |
1361645-51-3 | 97% | 500mg |
$1,019.20 | 2022-04-03 |
3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridineに関する追加情報
Introduction to 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine (CAS No. 1361645-51-3)
3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1361645-51-3, represents a promising candidate for further exploration in drug discovery and molecular research. Its molecular structure incorporates a pyridine core substituted with fluorine, hydroxyl, and trichlorophenyl groups, which contribute to its distinct chemical reactivity and potential biological activity.
The significance of 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine lies in its potential applications across various domains of chemical biology and medicinal chemistry. The presence of a fluorine atom in its structure is particularly noteworthy, as fluorinated compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles. These attributes make fluorinated pyridines an attractive scaffold for developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine and biological targets. Studies have demonstrated that the compound can engage with specific enzymes and receptors, suggesting its potential as an intermediate in the synthesis of kinase inhibitors or other enzyme-targeted drugs. The hydroxyl group and the trichlorophenyl moiety further enhance its versatility, allowing for modifications that could fine-tune its binding affinity and selectivity.
In the realm of drug development, the structural features of 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine make it a valuable building block for designing small-molecule drugs. Researchers have leveraged its framework to create derivatives with enhanced pharmacological properties. For instance, modifications at the 2-position of the trichlorophenyl group have been explored to introduce additional functional diversity while maintaining the core pharmacophore responsible for target interaction.
The synthesis of 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore the importance of innovative chemical techniques in modern drug discovery.
From a biological perspective, 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine has shown promise in preclinical studies as a modulator of various signaling pathways. Its ability to interact with proteins involved in cancer metabolism and inflammation has been particularly intriguing. Preliminary data suggest that this compound may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. Additionally, its interaction with metabolic enzymes has opened avenues for exploring its role in modulating metabolic disorders.
The integration of high-throughput screening (HTS) technologies has accelerated the process of identifying lead compounds like 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine. By systematically evaluating thousands of compounds for their biological activity against diverse targets, researchers can rapidly pinpoint promising candidates for further optimization. This approach has been instrumental in uncovering novel therapeutic entities that might have otherwise remained undiscovered through traditional screening methods.
The environmental impact of synthesizing and utilizing 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine is also a critical consideration. Efforts are being made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Sustainable chemistry principles are being applied to ensure that the production of this compound aligns with global efforts to promote environmental responsibility.
Future research directions for 3-Fluoro-4-hydroxy-5-(2,3,6-trichlorophenyl)pyridine include exploring its role in combination therapies and investigating its potential as an adjuvant in existing treatment regimens. The compound's unique structural features offer opportunities for designing molecules that can synergize with other drugs to enhance therapeutic outcomes. Additionally, studying its mechanism of action at a molecular level will provide insights into how it interacts with biological systems and how these interactions can be harnessed for therapeutic benefit.
In conclusion, 3 - Fluoro - 4 - hydroxy - 5 - ( 2 , 3 , 6 - trichlorophenyl ) pyridine ( CAS No . 1361645 - 51 - 3 ) stands as a testament to the ongoing innovation in pharmaceutical chemistry . Its multifaceted applications across drug discovery , molecular research , and synthetic chemistry underscore its importance as a versatile chemical entity . As research continues to uncover new possibilities , this compound is poised to play a significant role in shaping the future of medicinal chemistry .
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